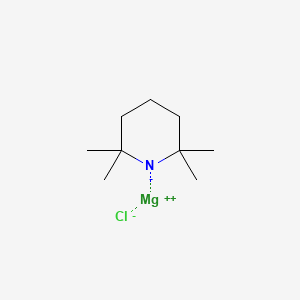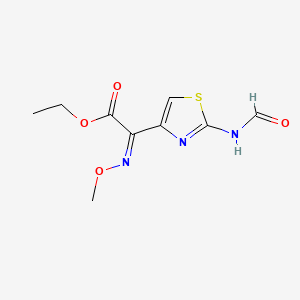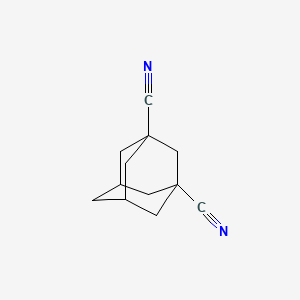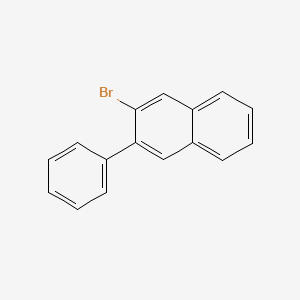
2-Bromo-3-phenylnaphthalene
説明
“2-Bromo-3-phenylnaphthalene” is a chemical compound with the linear formula C16H11Br . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-phenylnaphthalene” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-3-phenylnaphthalene” are not available, similar compounds are known to undergo various reactions. For instance, the Diels–Alder reactions of furan and 2-methylfuran with 3-bromo-1‑phenylprop-2-ynone have been studied at B3LYP/6-311G (d, p) level of theory .
科学的研究の応用
Synthesis of Thiophene Derivatives
- Application Summary: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Fire Extinguishing Agent
- Application Summary: 2-bromo-3,3,3-trifluoropropene (2-BTP) is finding application as a fire extinguishing agent in confined spaces .
- Methods of Application: The application of 2-BTP as a fire extinguishing agent involves its release in confined spaces where it acts to suppress fire .
- Results or Outcomes: The use of 2-BTP as a fire extinguishing agent is part of an effort to find replacements for Halon, a group of compounds previously widely used in fire suppression systems but which have significant environmental impacts .
Synthesis of Bradsher Substrate
- Application Summary: An improved, multigram synthesis of 3-bromonaphtho[2,3b]thiophene has been reported . This compound is used as a Bradsher substrate in organic synthesis .
- Methods of Application: The synthesis involves a copper-catalyzed cross coupling to prepare the Bradsher substrate in 3 steps from commercial materials while minimizing redox reactions .
- Results or Outcomes: The modification of the naphthothiophene scaffold in the 3-position has not previously been reported .
Atmospheric Degradation Studies
- Application Summary: 2-bromo-3,3,3-trifluoropropene (2-BTP) is used in studies assessing its environmental impact . It is necessary to perform kinetic and product studies of its degradation in the atmospheric environment .
- Methods of Application: The atmospheric degradation of 2-BTP is studied experimentally under controlled radiation conditions . Theoretical analyses and experimental results are used to propose the atmospheric degradation mechanism of 2-BTP .
- Results or Outcomes: Detailed information on the atmospheric chemistry of 2-BTP is provided .
Synthesis of Polycyclic Aromatic Hydrocarbons
- Application Summary: 2-Bromo-1-phenylnaphthalene could potentially be used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are compounds that consist of fused aromatic rings and do not contain heteroatoms or carry substituents .
- Methods of Application: The synthesis of PAHs often involves the use of halogenated aromatic compounds, such as brominated naphthalenes, in cross-coupling reactions .
- Results or Outcomes: PAHs have a wide range of applications, including use in dyes, drugs, and semiconductors, as well as in the study of interstellar medium .
Material Science
- Application Summary: Brominated aromatic compounds like 2-Bromo-1-phenylnaphthalene could potentially be used in the development of new materials .
- Methods of Application: These compounds can be used as building blocks in the synthesis of polymers or other complex materials .
- Results or Outcomes: The resulting materials could have a variety of properties, depending on the specific structures and components used .
特性
IUPAC Name |
2-bromo-3-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSRRFKYLCYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477104 | |
| Record name | 2-Bromo-3-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylnaphthalene | |
CAS RN |
610284-27-0 | |
| Record name | 2-Bromo-3-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
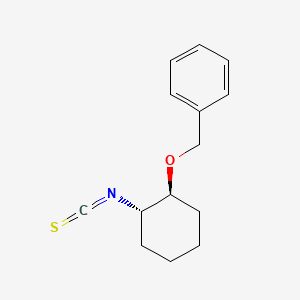
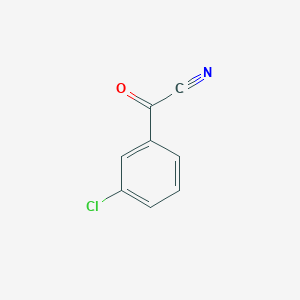
![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
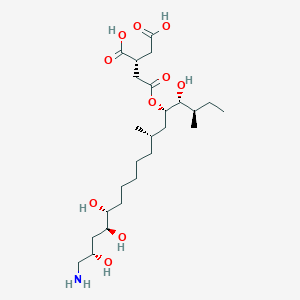
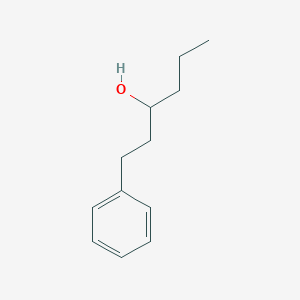
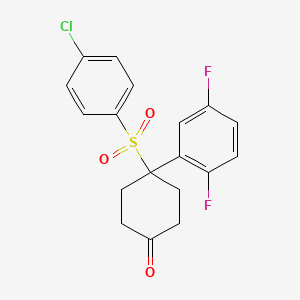
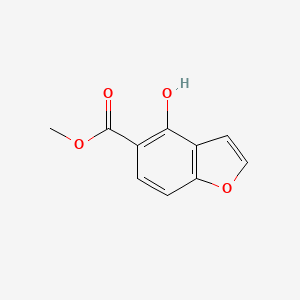
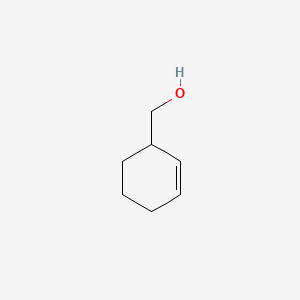
![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)
